Decloxizine

Description

Properties

IUPAC Name |

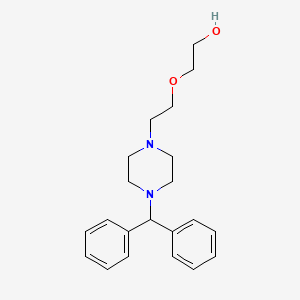

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24H,11-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBBIHZWNDPBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13073-96-6 (di-hydrochloride) | |

| Record name | Decloxizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40190777 | |

| Record name | Decloxizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3733-63-9 | |

| Record name | 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3733-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decloxizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decloxizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decloxizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECLOXIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919C49XAYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decloxizine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Decloxizine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pharmaceutical agent identified primarily as a histamine H1 receptor antagonist.[][2] Its core mechanism revolves around the competitive blockade of histamine at H1 receptors, thereby mitigating the physiological responses associated with allergic reactions.[3][4] While its principal therapeutic application is in the management of allergic conditions and as a bronchodilator, a comprehensive understanding of its molecular interactions, signaling cascades, and pharmacological profile is essential for its rational development and clinical application.[5] This guide provides a detailed examination of this compound's mechanism of action, supported by established pharmacological principles, and outlines standard experimental methodologies for its characterization.

Core Mechanism: Histamine H1 Receptor Antagonism

The primary and most well-characterized mechanism of action for this compound is its function as an antagonist at the histamine H1 receptor. Classified as a first-generation antihistamine, it competes with histamine for binding to H1 receptors on various cell types. By occupying the receptor without activating it, this compound prevents the downstream signaling cascade typically initiated by histamine, leading to the alleviation of symptoms such as itching, swelling, mucus production, and bronchoconstriction.

Signaling Pathway of H1 Receptor and Inhibition by this compound

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the ultimate cellular responses, such as smooth muscle contraction and increased vascular permeability. This compound blocks this entire pathway at its inception by preventing histamine from binding to and activating the H1 receptor.

Caption: H1 receptor signaling cascade and its competitive inhibition by this compound.

Quantitative Pharmacological Data

Precise quantitative data on this compound's binding affinity and potency are not widely available in peer-reviewed literature. The table below is structured for the inclusion of such data as it becomes available through future research. A known point of comparison is that this compound's affinity (IC50) for the H1 receptor is approximately 10-fold lower than that of its analogue, hydroxyzine.

Table 1: Receptor Binding Affinity and Potency

| Parameter | Value | Species/Cell Line | Reference |

|---|---|---|---|

| Ki (H1 Receptor) | Data not available | - | - |

| IC50 (H1 Receptor) | ~10x lower affinity than hydroxyzine | - |

| pA2 | Data not available | - | - |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Species | Route | Reference |

|---|---|---|---|---|

| Bioavailability | Data not available | - | - | - |

| Half-life (t½) | Data not available | - | - | - |

| Cmax | Data not available | - | - | - |

| Metabolism | Data not available | - | - | - |

| Excretion | Data not available | - | - | - |

Experimental Protocols

Protocol: Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of this compound for the human histamine H1 receptor.

-

Objective: To determine the inhibition constant (Ki) of this compound at the H1 receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).

-

Test compound: this compound hydrochloride, serially diluted.

-

Non-specific binding control: Mepyramine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates, glass fiber filters, and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Methodology:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-Pyrilamine (at a concentration near its Kd), and either assay buffer (for total binding), mepyramine (for non-specific binding), or a concentration of this compound.

-

Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of this compound concentration. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: Receptor Selectivity Profiling

To assess the selectivity of this compound, it should be screened against a panel of other receptors, particularly those commonly associated with side effects of first-generation antihistamines (e.g., muscarinic, adrenergic, serotonergic receptors).

Caption: A standard workflow for determining the receptor selectivity profile of a compound.

Pharmacodynamic and Physiological Effects

The H1 receptor antagonism by this compound translates into several key physiological effects.

-

Antihistaminic/Anti-allergic: By blocking histamine's effects, this compound reduces symptoms of allergic rhinitis and urticaria.

-

Bronchodilatory: this compound has been investigated for its bronchodilator and broncholytic effects in patients with chronic obstructive lung diseases, proving superior to placebo in clinical studies.

-

Central Nervous System (CNS) Effects: As a first-generation antihistamine, this compound can cross the blood-brain barrier. This can lead to sedative side effects, such as tiredness or drowsiness, which were noted in some patients during clinical investigation.

-

Anticholinergic Effects: Many first-generation antihistamines also have activity at muscarinic receptors, leading to anticholinergic side effects (e.g., dry mouth, blurred vision). The potential for these effects with this compound requires characterization through selectivity profiling.

Caption: Logical flow from this compound's receptor interactions to its clinical effects.

Conclusion

The core mechanism of action of this compound is the competitive antagonism of the histamine H1 receptor. This action underpins its therapeutic potential in treating allergic conditions and respiratory diseases. For drug development professionals, a critical path forward involves the rigorous quantitative characterization of its binding affinity and selectivity profile against a broad panel of receptors to fully understand its therapeutic window and potential side effects. The experimental protocols and frameworks provided herein serve as a guide for these essential next steps in the comprehensive evaluation of this compound.

References

Decloxizine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decloxizine is a first-generation antihistamine belonging to the piperazine class of compounds. It functions as a histamine H1 receptor antagonist, competitively inhibiting the action of histamine at H1 receptors in various tissues. This technical guide provides an in-depth overview of the chemical identity, physicochemical properties, synthesis, and mechanism of action of this compound, tailored for a scientific audience.

Chemical Identity

-

IUPAC Name: 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol[1]

-

CAS Number: 3733-63-9 (this compound free base)[1]

Synonyms

This compound and its salts are known by several synonyms in scientific literature and commercial databases. The following table provides a comprehensive list of these alternative names.

| Form | Synonyms |

| This compound (Free Base) | 2-(2-(4-Benzhydrylpiperazin-1-yl)ethoxy)ethanol, UCB 1402, Decloxizina, 1-Benzhydryl-4-(2-(2-hydroxyethoxy)ethyl)piperazine, NSC-289116[1][2] |

| This compound Hydrochloride | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol hydrochloride, DECLOXIZINI HYDROCHLORIDE[3] |

| This compound Dihydrochloride | 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]ethanol dihydrochloride, Hydroxyzine EP Impurity B |

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its hydrochloride and dihydrochloride salts.

Table 1: Physicochemical Properties of this compound (Free Base)

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈N₂O₂ | |

| Molecular Weight | 340.46 g/mol | |

| Appearance | Powder |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₉ClN₂O₂ | |

| Molecular Weight | 376.92 g/mol | |

| Predicted LogP | 3.08 |

Table 3: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀Cl₂N₂O₂ | |

| Molecular Weight | 413.39 g/mol | |

| Boiling Point | 472.4°C at 760 mmHg | |

| Density | 1.115 g/cm³ | |

| Purity | 99% |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from piperazine. The first step is the synthesis of the key intermediate, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, followed by N-alkylation with a benzhydryl halide.

Step 1: Synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine

This procedure is based on the reaction of piperazine with 2-(2-chloroethoxy)ethanol.

-

Materials: Piperazine, piperazine dihydrochloride, 2-(2-chloroethoxy)ethanol, water (or an alcohol solvent).

-

Procedure:

-

React piperazine with piperazine dihydrochloride in a suitable solvent (e.g., water) to generate piperazine monohydrochloride in situ. The molar ratio of piperazine to piperazine dihydrochloride should be approximately 1:0.91.

-

To the resulting solution, add 2-(2-chloroethoxy)ethanol. The molar ratio of piperazine monohydrochloride to 2-(2-chloroethoxy)ethanol should be in the range of 1.8-2.2:1.

-

Heat the reaction mixture at a temperature between 40-120°C for 2-8 hours.

-

After the reaction is complete, filter the mixture to recover the piperazine dihydrochloride byproduct, which can be dried and reused.

-

Evaporate the solvent from the filtrate to obtain the crude 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Synthesis of this compound

This step involves the N-alkylation of the intermediate synthesized in Step 1 with a benzhydryl halide (e.g., benzhydryl chloride or bromide).

-

Materials: 1-[2-(2-hydroxyethoxy)ethyl]piperazine, benzhydryl chloride (or bromide), a non-polar solvent (e.g., toluene), and a base (e.g., triethylamine or potassium carbonate).

-

Procedure:

-

Dissolve 1-[2-(2-hydroxyethoxy)ethyl]piperazine in a suitable non-polar solvent such as toluene.

-

Add a base, like triethylamine, to the solution to act as an acid scavenger.

-

Add benzhydryl chloride to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and wash it with water to remove the salt byproduct.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Evaporate the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

-

Analytical Method

A high-performance liquid chromatography (HPLC) method can be employed for the determination of this compound in pharmaceutical formulations. While a specific validated method for this compound is not detailed in the available literature, a general approach for related compounds can be adapted.

-

Column: A reverse-phase column, such as a LiChrosorb RP-18, is suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M KH₂PO₄) and an organic solvent like acetonitrile in a 65:35 (v/v) ratio can be used.

-

Flow Rate: A flow rate of 2 mL/min is a typical starting point.

-

Detection: UV detection at a wavelength of 230 nm is appropriate for this class of compounds.

-

Internal Standard: An internal standard, such as methyl paraben, can be used for improved quantitation.

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound exerts its therapeutic effects by acting as an antagonist at the histamine H1 receptor. In allergic and inflammatory conditions, histamine is released from mast cells and basophils and binds to H1 receptors on various cell types, initiating a signaling cascade.

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

This compound, by binding to the H1 receptor, prevents histamine from binding and activating this downstream signaling pathway. This blockade of the H1 receptor alleviates the symptoms of allergic reactions.

References

Decloxizine: A Technical Overview of a First-Generation Antihistamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decloxizine, also known by its developmental code UCB 1402, is a first-generation antihistamine and a derivative of piperazine. This document provides a comprehensive technical overview of its discovery, history, mechanism of action, synthesis, and available clinical data. While detailed quantitative data on its pharmacokinetics and receptor binding affinity are not widely available in public literature, this guide synthesizes the existing information to provide a thorough understanding of the compound. It is intended for an audience with a professional background in pharmacology and drug development.

Discovery and History

This compound was developed by UCB Pharma, a Belgian pharmaceutical company. Its developmental code, UCB 1402, points to its origins within UCB's research programs. The available literature suggests its primary investigation occurred in the late 1960s and early 1970s.

Initially, this compound was not primarily targeted for allergic rhinitis, the most common indication for antihistamines today. Instead, it was investigated for its properties as a "broncholyticum," a substance that could alleviate bronchoconstriction. A key clinical study from 1970 evaluated its efficacy in patients with chronic obstructive lung ailments, including asthma, bronchitis, and pulmonary emphysema. This study compared this compound to Franol (a combination of theophylline, ephedrine, and phenobarbital) and a placebo, noting that this compound was significantly more effective than both. The reported side effect of tiredness is characteristic of first-generation antihistamines, which readily cross the blood-brain barrier.

The limited availability of subsequent research and clinical data suggests that this compound may not have achieved widespread clinical use or has been superseded by newer generations of antihistamines with improved side-effect profiles.

Mechanism of Action

This compound functions as an antagonist of the histamine H1 receptor.[1] Like other first-generation antihistamines, it competitively inhibits the binding of histamine to these receptors on various cell types.

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the physiological symptoms of an allergic response. This compound, by blocking this initial step, prevents the downstream signaling.

The pathway is as follows:

-

Histamine Binding: Histamine binds to the H1 receptor.

-

G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated Gq protein.

-

Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

-

Cellular Response: The activation of PKC and the increase in intracellular calcium lead to the downstream effects of histamine, such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines.

By occupying the histamine binding site on the H1 receptor, this compound prevents this cascade from being initiated.

Physicochemical Properties and Synthesis

Chemical Data

| Property | Value |

| IUPAC Name | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol |

| Molecular Formula | C₂₁H₂₈N₂O₂ |

| Molecular Weight | 340.46 g/mol |

| CAS Number | 3733-63-9 |

| Developmental Code | UCB 1402 |

Proposed Synthesis

Reaction: 1-Benzhydrylpiperazine is reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Pharmacological Data

Pharmacodynamics

Detailed quantitative data on the binding affinity (Ki or IC50) of this compound for the histamine H1 receptor is not available in the public domain. As a first-generation antihistamine, it is expected to have a relatively high affinity for the H1 receptor. It is also likely to exhibit affinity for other receptors, such as muscarinic acetylcholine receptors, which is a common characteristic of this class of drugs and contributes to side effects like dry mouth.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound in humans, such as Cmax, Tmax, half-life, bioavailability, and clearance, have not been publicly documented. General characteristics of first-generation antihistamines suggest that it would be well-absorbed after oral administration, undergo hepatic metabolism, and be excreted in the urine.

Toxicology

No public data for the median lethal dose (LD50) of this compound is available.

Clinical Data

The primary source of clinical data for this compound comes from a 1970 study published in Respiration.

-

Study Design: A double-blind, cross-over study comparing this compound with Franol and a placebo.

-

Patient Population: 25 hospitalized patients with chronic, obstructive lung ailments.

-

Dosage: 50 mg of this compound administered three times daily.

-

Results: The therapeutic effect of this compound was reported to be "significantly better" than both Franol and the placebo. The bronchodilator and broncholytic effects were noted to be superior, with a relatively rapid onset and longer duration of action.

-

Adverse Effects: Tiredness was reported in two patients, which is consistent with the sedative effects of first-generation antihistamines.

No quantitative data, such as changes in Forced Expiratory Volume in 1 second (FEV1), were provided in the abstract of this study.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are general protocols that would be used to characterize its pharmacological profile.

Histamine H1 Receptor Binding Assay

This protocol is a standard method for determining the binding affinity of a compound for a receptor.

Acute Oral Toxicity Study (LD50 Determination)

This is a generalized protocol to determine the acute toxicity of a substance.

Conclusion

This compound (UCB 1402) is a first-generation piperazine-derived antihistamine with a history rooted in the treatment of bronchoconstrictive pulmonary diseases. Its mechanism of action is consistent with other drugs in its class, involving the competitive antagonism of the histamine H1 receptor. While a plausible synthetic route can be outlined, a significant gap exists in the publicly available, detailed quantitative data regarding its pharmacodynamic, pharmacokinetic, and toxicological properties. The available clinical information, though limited, suggests efficacy as a bronchodilator. For contemporary drug development professionals, the case of this compound underscores the evolution of antihistamine research towards agents with greater receptor selectivity and a more favorable side-effect profile. Further research into historical archives or UCB's internal documentation would be necessary to fully elucidate the quantitative aspects of this compound's profile.

References

Potential applications of Decloxizine as a bronchodilator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decloxizine, a piperazine-derivative second-generation antihistamine, has demonstrated potential as a bronchodilator in early clinical and preclinical evaluations. This document provides an in-depth technical guide on the existing, albeit dated, research into this compound's applications in respiratory medicine. It summarizes the quantitative data from a key clinical trial, outlines the experimental protocols, and elucidates the putative mechanism of action through detailed signaling pathway diagrams. While the primary research was conducted in the late 1960s and early 1970s, this paper aims to consolidate the available information to inform modern research and development efforts in the field of respiratory therapeutics.

Introduction

Bronchoconstriction is a key pathophysiological feature of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). The relaxation of airway smooth muscle, leading to bronchodilation, is a primary therapeutic goal. While beta-2 adrenergic agonists and anticholinergics are the cornerstones of bronchodilator therapy, research into alternative mechanisms remains a valid pursuit. This compound, identified as UCB 1402 in early studies, emerged as a compound of interest due to its bronchodilator and broncholytic effects observed in clinical settings.[1] As a histamine H1 receptor antagonist, its mechanism of action presents a different therapeutic pathway compared to mainstream bronchodilators.[2] This whitepaper will synthesize the available data on this compound to provide a comprehensive overview for the scientific community.

Clinical Data

The primary clinical evidence for this compound's efficacy as a bronchodilator comes from a 1970 study by Kiehelä, Keskinen, and Hohenthal, published in Respiration.[1][2] The study was a comparative, double-blind, cross-over trial involving 25 hospitalized patients with chronic obstructive lung ailments.[1]

Efficacy Data

The therapeutic effect of this compound was reported to be significantly superior to both Franol (a combination of theophylline, ephedrine, and phenobarbital) and a placebo. The bronchodilator effect was noted for its relatively rapid onset and longer duration. While the full quantitative data from the original publication's tables and figures are not publicly accessible, the key findings are summarized below based on the abstract's descriptions.

| Parameter | This compound | Franol | Placebo |

| Therapeutic Effect | Significantly Superior | Inferior to this compound | Inferior to this compound |

| Bronchodilator Effect | Superior | Inferior to this compound | Inferior to this compound |

| Onset of Action | Relatively Rapid | Not specified | Not applicable |

| Duration of Action | Longer Duration | Not specified | Not applicable |

| Asthma Attack Prevention | Effective at 50 mg t.i.d. | Not specified | Not specified |

Table 1: Summary of Comparative Efficacy of this compound. Data is qualitative based on the study's abstract.

Safety and Tolerability

The primary reported side effect was tiredness, which occurred in two patients during the this compound treatment period. Notably, four patients experienced similar tiredness during the placebo period, suggesting the effect may not be strongly attributable to the drug.

| Adverse Event | This compound Group (n=25) | Placebo Group (n=25) |

| Tiredness | 2 patients | 4 patients |

Table 2: Reported Side Effects in the 1970 Clinical Trial.

Experimental Protocols

Detailed experimental protocols from the original studies are not fully available. However, based on the descriptions and standard methodologies of the era, the following protocols can be inferred.

Clinical Trial Protocol (Kiehelä et al., 1970)

-

Study Design: A double-blind, cross-over comparative clinical trial.

-

Patient Population: 25 hospitalized patients suffering from chronic, obstructive lung ailments.

-

Interventions:

-

This compound (UCB 1402): 50 mg, three times daily.

-

Franol: Dosage as per standard of care at the time.

-

Placebo.

-

-

Methodology: Each patient likely underwent treatment periods with each of the three interventions, with washout periods in between. The order of interventions would have been randomized.

-

Outcome Measures: The primary outcomes were likely spirometric measurements, such as Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC), to quantify the bronchodilator effect. Clinical outcomes would have included the frequency and severity of asthma attacks and shortness of breath.

-

Statistical Analysis: The results were reported as statistically significant, implying the use of appropriate statistical tests for a cross-over design, such as paired t-tests or ANOVA.

Preclinical Bronchoconstriction Model

A 1969 publication mentions a study on the "Effect of this compound on histamine aerosol induced bronchoconstriction in the conscious guinea-pig." While the protocol is not detailed, a standard methodology for such an experiment would be as follows:

-

Animal Model: Conscious guinea pigs, a common model for bronchoconstriction studies.

-

Procedure:

-

Animals are pre-treated with either this compound or a vehicle control.

-

Animals are then exposed to an aerosolized solution of a bronchoconstricting agent, such as histamine or methacholine.

-

The primary endpoint is the time to onset of respiratory distress or collapse.

-

-

Outcome Measure: A significant increase in the time to collapse in the this compound-treated group compared to the control group would indicate a protective, bronchodilator effect.

Mechanism of Action

This compound is a second-generation histamine H1 receptor antagonist. Its bronchodilator effect is therefore attributed to the blockade of histamine-induced bronchoconstriction.

Signaling Pathway of Bronchoconstriction (Histamine-Induced)

In airway smooth muscle cells, histamine binds to H1 receptors, which are Gq-protein coupled receptors. This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin, and ultimately, smooth muscle contraction and bronchoconstriction.

Putative Mechanism of this compound-Induced Bronchodilation

This compound, as an H1 receptor antagonist, competitively binds to the H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade. By blocking this pathway, this compound prevents the increase in intracellular Ca2+ and subsequent smooth muscle contraction, thereby exerting its bronchodilator effect.

Discussion and Future Directions

The available evidence, though dated, suggests that this compound possesses clinically significant bronchodilator properties. Its mechanism as an H1 receptor antagonist makes it distinct from the more common classes of bronchodilators. The clinical utility of H1 antihistamines in asthma is generally considered minimal, though they may have a role in patients with concurrent allergic rhinitis. However, the reported superiority of this compound over a standard combination therapy of its time warrants a re-examination of its potential.

Several key questions remain unanswered due to the limited publicly available data:

-

What were the precise quantitative improvements in lung function (e.g., FEV1 % change) observed in the 1970 clinical trial?

-

What is the pharmacokinetic and pharmacodynamic profile of this compound?

-

What are the results of preclinical studies on isolated airway smooth muscle tissues?

Future research could involve:

-

In vitro studies: Characterizing the binding affinity of this compound for the H1 receptor and its functional antagonism in isolated human airway smooth muscle preparations.

-

Preclinical in vivo studies: Re-evaluating the bronchodilator and anti-inflammatory effects of this compound in modern, well-characterized animal models of asthma and COPD.

-

Clinical trials: If preclinical data are promising, conducting well-designed clinical trials to assess the efficacy and safety of this compound as a monotherapy or an add-on therapy in specific patient populations, such as those with allergic asthma.

Conclusion

This compound demonstrated notable potential as a bronchodilator in early studies. While the research is over five decades old, the fundamental findings suggest a therapeutic avenue that has been largely unexplored in the modern era of respiratory drug development. This whitepaper has consolidated the available information to serve as a foundation for renewed scientific inquiry into the potential applications of this compound and similar H1 receptor antagonists in the management of obstructive airway diseases. Further research is necessary to validate these early findings and to fully characterize the efficacy and safety of this compound according to current standards.

References

A Technical Guide to Decloxizine and its Structural Relationship with Hydroxyzine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of decloxizine and its relationship to the first-generation antihistamine, hydroxyzine. It covers their chemical structures, physicochemical properties, pharmacological profiles, and analytical methodologies, presenting quantitative data in a comparative format. This document is intended to serve as a comprehensive resource for professionals in pharmaceutical research and development.

Introduction

Hydroxyzine is a well-established first-generation histamine H₁-receptor antagonist belonging to the piperazine class of compounds.[1][2] It is widely used for its anxiolytic, sedative, and antihistaminic properties in the treatment of anxiety, tension, and pruritus.[1][3][4] this compound, a structurally similar compound, is recognized primarily as a process-related impurity found in hydroxyzine active pharmaceutical ingredients (APIs). Understanding the profile of such impurities is critical for drug quality control, safety assessment, and regulatory compliance.

While hydroxyzine's primary active metabolite, responsible for much of its antihistaminic effect, is cetirizine, this compound represents a different type of related substance. This guide focuses specifically on the direct structural and pharmacological comparison between hydroxyzine and the impurity, this compound.

Chemical Structure and Nomenclature

Hydroxyzine and this compound share a common benzhydrylpiperazine scaffold but differ in the side chain attached to the second piperazine nitrogen.

-

Hydroxyzine features a 2-(2-hydroxyethoxy)ethyl side chain and a chlorine atom on one of the phenyl rings of the benzhydryl group.

-

This compound lacks the chlorine atom on the benzhydryl group. Its IUPAC name is 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol.

This structural difference, specifically the absence of the para-chloro substituent on the phenyl ring, significantly alters the molecule's physicochemical properties.

Comparative Physicochemical and Pharmacological Data

Quantitative data for hydroxyzine and this compound are summarized below for direct comparison.

Table 1: Physicochemical Properties

| Property | Hydroxyzine | This compound |

| Molecular Formula | C₂₁H₂₇ClN₂O₂ | C₂₁H₂₈N₂O₂ |

| Molecular Weight | 374.90 g/mol | 340.46 g/mol |

| LogP (Lipophilicity) | ~3.2 | ~1.15 |

| IUPAC Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol |

| Synonyms | Atarax, Vistaril, UCB-4492 | UCB-1402, Rescupal, Hydroxyzine EP Impurity B |

Table 2: Pharmacological and Pharmacokinetic Profile

| Parameter | Hydroxyzine | This compound |

| Primary Mechanism | Potent H₁ Receptor Inverse Agonist | H₁ Receptor Antagonist |

| H₁ Receptor Affinity (Kᵢ) | ~2 nM | Affinity is ~10-fold lower than hydroxyzine's |

| Other Receptor Affinities (Kᵢ) | 5-HT₂ₐ (~50 nM), D₂ (~378 nM), α₁-adrenergic | Data not widely available |

| Blood-Brain Barrier | Readily crosses | Potentially reduced penetration due to lower lipophilicity |

| Onset of Action | 15-60 minutes | ~1 to 2 hours |

| Elimination Half-Life (Adults) | ~20 hours | Data not widely available |

| Metabolism | Hepatic (via CYP3A4/3A5) to active metabolite cetirizine | Data not widely available |

Experimental Protocols

Analytical Differentiation of this compound and Hydroxyzine

A key challenge in the quality control of hydroxyzine is the accurate detection and quantification of related impurities, including this compound. High-Performance Liquid Chromatography (HPLC) is the standard method.

Objective: To resolve and quantify this compound from hydroxyzine in an API sample.

Methodology: Ion-Pair Reversed-Phase HPLC

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a buffered aqueous solution containing an ion-pairing agent (e.g., sodium dodecyl sulfate) and an organic modifier (e.g., acetonitrile or methanol). The pH should be adjusted to optimize the separation.

-

Standard Solution Preparation:

-

Accurately weigh and dissolve reference standards of hydroxyzine hydrochloride and this compound hydrochloride in a suitable diluent (e.g., mobile phase) to create stock solutions of known concentrations.

-

Prepare a series of calibration standards by diluting the stock solutions.

-

-

Sample Preparation: Dissolve a known quantity of the hydroxyzine API sample in the diluent to achieve a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV spectrophotometry at a wavelength where both compounds have significant absorbance (e.g., 230 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

-

Analysis:

-

Inject the standard solutions to establish system suitability (resolution, tailing factor) and generate a calibration curve.

-

Inject the sample solution.

-

Identify the peaks for hydroxyzine and this compound based on their retention times, which are distinct under these conditions (a reported retention time difference is 2.1 minutes).

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Visualizations: Workflows and Pathways

Structural Relationship Diagram

The following diagram illustrates the direct structural comparison between hydroxyzine and its de-chlorinated analogue, this compound.

Caption: Structural comparison of Hydroxyzine and this compound.

Analytical Workflow Diagram

This diagram outlines the logical flow for the quality control analysis of hydroxyzine API to identify and quantify impurities like this compound.

Caption: Workflow for impurity analysis of Hydroxyzine API.

H₁ Receptor Signaling Pathway Diagram

This diagram illustrates the mechanism of action for an H₁ receptor antagonist like hydroxyzine. Histamine binding activates the Gq/11 protein, leading to downstream signaling. Hydroxyzine, as an inverse agonist, prevents this activation and reduces basal receptor activity.

Caption: Simplified H₁ receptor signaling and antagonism.

Conclusion

This compound is a significant process-related impurity of hydroxyzine, distinguished by the absence of a chlorine atom on the benzhydryl moiety. This structural change results in lower lipophilicity and a reported tenfold reduction in H₁ receptor binding affinity compared to hydroxyzine. While not an active metabolite, the presence of this compound must be carefully monitored through robust analytical methods like HPLC to ensure the quality, safety, and efficacy of hydroxyzine pharmaceutical products. This guide provides the foundational technical data and methodologies essential for researchers and drug development professionals working with these compounds.

References

In vitro characterization of Decloxizine

An In-Depth Technical Guide on the In Vitro Characterization of Decloxizine

Introduction

This compound is a histamine H1 receptor antagonist, structurally analogous to hydroxyzine, and is categorized by some sources as a second-generation antihistamine.[1][] It is primarily indicated for the treatment of allergic reactions such as angioedema, asthma, and bronchitis.[3] As a second-generation antihistamine, this compound is characterized by its reduced lipophilicity compared to first-generation compounds, which limits its ability to cross the blood-brain barrier and thereby minimizes sedative side effects.[1] This technical guide provides an overview of the in vitro characterization of this compound, including its mechanism of action, receptor binding profile, and illustrative experimental protocols for its pharmacological assessment.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the histamine H1 receptor.[4] In allergic responses, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding initiates a signaling cascade that leads to the classic symptoms of allergy, such as itching, swelling, and mucus production. This compound binds to these H1 receptors without activating them, thereby blocking histamine from binding and inhibiting the downstream signaling pathways. Some evidence also suggests that this compound may possess anti-inflammatory properties by inhibiting the release of certain pro-inflammatory cytokines.

Histamine H1 Receptor Signaling Pathway

Caption: Antagonistic action of this compound on the histamine H1 receptor signaling pathway.

In Vitro Pharmacology

The in vitro pharmacological characterization of this compound involves determining its binding affinity for the H1 receptor and its functional activity in cellular assays.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of this compound for the histamine H1 receptor. These experiments typically use a radiolabeled ligand that is known to bind to the receptor and measure the ability of this compound to displace it. The affinity is commonly expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). It has been noted that the IC50 of this compound for the H1 receptor is approximately 10-fold lower than that of hydroxyzine.

| Parameter | This compound | Hydroxyzine (Comparator) |

| Target | Histamine H1 Receptor | Histamine H1 Receptor |

| Assay Type | Radioligand Binding | Radioligand Binding |

| Radioligand | [³H]-Pyrilamine | [³H]-Pyrilamine |

| Cell Line | HEK293 (expressing human H1R) | HEK293 (expressing human H1R) |

| Ki (nM) | Data not available | Data not available |

| IC50 (nM) | ~10x higher than Hydroxyzine | Reference Value |

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H1 receptor are cultured under standard conditions.

-

Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, the radioligand (e.g., [³H]-pyrilamine), and varying concentrations of this compound or a reference compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 receptor antagonist (e.g., astemizole).

-

The reaction is incubated to allow for binding equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value of this compound.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Activity

Functional assays are conducted to assess the ability of this compound to inhibit the cellular response following H1 receptor activation. A common method is to measure the mobilization of intracellular calcium (Ca²⁺) upon receptor stimulation by histamine.

| Parameter | This compound |

| Target | Histamine H1 Receptor |

| Assay Type | Calcium Mobilization Assay |

| Cell Line | CHO-K1 (expressing human H1R) |

| Stimulant | Histamine |

| EC50 of Histamine (nM) | Dependent on cell system |

| IC50 of this compound (nM) | Data not available |

Note: Specific functional assay data for this compound are not publicly available. This table represents a typical data summary for such an experiment.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture:

-

Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H1 receptor are seeded into 96-well plates and grown to confluence.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

The cells are incubated to allow for dye uptake and de-esterification.

-

-

Compound Incubation:

-

The dye-containing buffer is removed, and the cells are incubated with varying concentrations of this compound or a vehicle control.

-

-

Stimulation and Measurement:

-

The plate is placed in a fluorescence plate reader.

-

Histamine is added to the wells to stimulate the H1 receptor.

-

The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The increase in fluorescence upon histamine stimulation is calculated.

-

The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control response.

-

The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Illustrative Experimental Workflow

Caption: A representative workflow for the in vitro characterization of a histamine H1 receptor antagonist.

Disclaimer

The information provided in this document is based on publicly available data as of late 2025. Specific quantitative data and detailed, validated experimental protocols for the in vitro characterization of this compound are limited in the public domain. The experimental protocols and data tables presented are illustrative and based on standard methodologies for the characterization of histamine H1 receptor antagonists. Researchers should validate these methods for their specific experimental conditions.

References

Preclinical Profile of Decloxizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decloxizine, also known by its developmental codes UCB 1402 and NSC289116, is a first-generation histamine H1 receptor antagonist. As a member of the piperazine class of antihistamines, it functions by competitively inhibiting the action of histamine at H1 receptors, thereby mitigating allergic responses. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacodynamics, pharmacokinetics, and toxicology. The information is presented to support further research and development efforts.

Pharmacodynamics

The primary mechanism of action of this compound is the blockade of histamine H1 receptors. By binding to these receptors, it prevents histamine from initiating the signaling cascade that leads to the symptoms of an allergic reaction.

In Vivo Efficacy

Preclinical studies in guinea pigs have demonstrated the efficacy of this compound in mitigating histamine-induced bronchoconstriction. A key study, though not widely available in full text, investigated the "Effect of this compound on histamine aerosol induced bronchoconstriction in the conscious guinea-pig." This model is a standard preclinical assay for evaluating the in vivo potency of antihistamines.

Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs (General Protocol)

A generalized protocol for this type of study is as follows:

-

Animals: Conscious guinea pigs are used.

-

Procedure:

-

Animals are placed in a whole-body plethysmograph to measure respiratory parameters.

-

A baseline respiratory reading is established.

-

Animals are exposed to a histamine aerosol, which induces bronchoconstriction, leading to changes in respiratory function (e.g., increased airway resistance).

-

This compound is administered (typically orally or intraperitoneally) at various doses prior to histamine challenge.

-

The degree of inhibition of the histamine-induced bronchoconstriction is measured and compared to a vehicle control group.

-

-

Endpoint: The primary endpoint is the percentage of inhibition of the histamine-induced bronchoconstrictor response.

Further research is required to obtain the specific quantitative outcomes of this compound in this model.

Toxicology

Toxicological assessment is a critical component of preclinical evaluation. For this compound, acute toxicity data in rats is available.

Acute Toxicity

Table 1: Acute Toxicity of this compound in Rats

| Species | Route of Administration | LD50 Value | Observed Toxic Effects | Reference |

| Rat | Oral | 840 mg/kg | Convulsions, excitement, ataxia |

Experimental Protocol: Acute Oral Toxicity (General OECD 423 Guideline)

The determination of the oral LD50 is typically conducted following a standardized protocol, such as the OECD Guideline for the Testing of Chemicals, Section 4, Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.

-

Animals: Typically, female rats are used.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A starting dose of the test substance is administered orally to a small group of animals.

-

The animals are observed for signs of toxicity and mortality for up to 14 days.

-

Depending on the outcome, the dose is increased or decreased in subsequent groups of animals.

-

The LD50 value is estimated based on the dose at which 50% of the animals are expected to die.

-

-

Observations: In addition to mortality, clinical signs of toxicity are recorded, such as changes in behavior, coordination, and the presence of convulsions.

Signaling Pathways and Workflows

Histamine H1 Receptor Signaling Pathway

This compound acts as an antagonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. This compound blocks the initial step of this pathway by preventing histamine from binding to its receptor.

Histamine H1 Receptor Signaling Pathway and Point of this compound Intervention.

Preclinical Drug Development Workflow

The preclinical evaluation of a compound like this compound follows a structured workflow to assess its potential as a therapeutic agent before human trials. This process involves a series of in vitro and in vivo studies to characterize its pharmacodynamics, pharmacokinetics, and safety profile.

Generalized Preclinical Development Workflow for an Antihistamine.

Conclusion

The available preclinical data for this compound establish its identity as a first-generation histamine H1 receptor antagonist with demonstrated in vivo efficacy in a relevant animal model of allergic bronchoconstriction and a defined acute toxicity profile in rats. However, a significant gap in the publicly available information exists, particularly concerning quantitative receptor binding affinity and detailed pharmacokinetic parameters. Further investigation to uncover these specific data points is warranted to complete a comprehensive preclinical profile of this compound. The experimental protocols and workflows provided in this guide offer a framework for conducting and interpreting such future studies.

Unveiling the Anti-Inflammatory Potential of Decloxizine: A Technical Guide for Researchers

Abstract

Decloxizine, a second-generation histamine H1 receptor antagonist, is primarily recognized for its efficacy in managing allergic conditions such as allergic rhinitis and urticaria[1]. Emerging evidence, however, suggests that its pharmacological profile may extend beyond antihistaminic effects to include significant anti-inflammatory properties. Some studies indicate that this compound may inhibit the release of pro-inflammatory cytokines, suggesting a therapeutic potential in a broader range of inflammatory disorders[1]. This technical guide provides a comprehensive overview of the hypothesized anti-inflammatory mechanisms of this compound, outlines detailed experimental protocols for validation, and presents a framework for data analysis and visualization. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, involving a cascade of signaling pathways and the release of numerous mediators[2]. While acute inflammation is a protective mechanism, chronic inflammation is implicated in a wide array of pathologies. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are central to the inflammatory process, regulating the expression of pro-inflammatory genes that encode cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[3][4].

This compound, as a histamine H1 receptor antagonist, is known to block the effects of histamine, a key mediator in allergic inflammation. Beyond this primary mechanism, its potential to modulate other inflammatory pathways remains an area of active investigation. This guide will explore the theoretical basis for this compound's anti-inflammatory action and provide the necessary tools for its empirical validation.

Hypothesized Mechanism of Action: Inhibition of Pro-Inflammatory Mediators

The primary hypothesized anti-inflammatory mechanism of this compound is the suppression of pro-inflammatory cytokine and mediator production. This action is likely mediated through the modulation of key intracellular signaling pathways.

Key Signaling Pathways

-

NF-κB Signaling Pathway: This pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. It is hypothesized that this compound may interfere with this pathway, potentially by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation.

-

MAPK Signaling Pathway: The MAPK family (including p38, JNK, and ERK) plays a crucial role in cellular responses to external stressors, including inflammatory stimuli. These kinases are involved in the synthesis of inflammatory mediators. This compound may exert its effects by inhibiting the phosphorylation, and thus the activation, of key kinases within this pathway.

Below is a diagram illustrating the potential points of intervention for this compound within these inflammatory signaling cascades.

Experimental Protocols for Validation

To empirically validate the anti-inflammatory properties of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Model: LPS-Stimulated Macrophages

This model is a standard for assessing the anti-inflammatory potential of test compounds. Murine macrophage-like cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: RAW 264.7 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Cells should be seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Pre-treatment: Cells are to be pre-treated with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are to be stimulated with 1 µg/mL of LPS to induce inflammation.

-

Incubation: The plates are to be incubated for 24 hours.

-

Sample Collection: After incubation, the supernatant should be collected for cytokine analysis. The cells are then to be lysed for protein and RNA extraction.

-

Analysis:

-

ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are to be measured using commercially available ELISA kits.

-

Western Blot: Cell lysates are to be used to determine the expression levels of key signaling proteins such as phosphorylated and total p65 (NF-κB), IκBα, p38, JNK, and ERK.

-

qPCR: RNA is to be extracted and reverse-transcribed to cDNA. qPCR will be performed to measure the mRNA expression levels of TNF-α, IL-6, and IL-1β.

-

In Vivo Model: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

Experimental Workflow:

Detailed Methodology:

-

Animal Grouping: Male Wistar rats (180-220g) are to be divided into at least four groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and two this compound treatment groups (e.g., 20 and 40 mg/kg).

-

Compound Administration: The test compounds are to be administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

-

Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is to be injected into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is to be measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis: The percentage inhibition of edema is to be calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation and Expected Outcomes

All quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

In Vitro Quantitative Data

The results from the in vitro experiments can be presented in the following tables. The data for Desloratadine, a structurally related antihistamine, is included for illustrative purposes and as a potential benchmark.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells (Hypothetical Data)

| Treatment | Concentration (µM) | TNF-α (% Inhibition) | IL-6 (% Inhibition) | IL-1β (% Inhibition) |

| This compound | 1 | Data to be determined | Data to be determined | Data to be determined |

| 10 | Data to be determined | Data to be determined | Data to be determined | |

| 50 | Data to be determined | Data to be determined | Data to be determined | |

| Desloratadine (Reference) | 10 | 32.1% | 32.6% | Not Reported |

| Dexamethasone (Positive Control) | 1 | Data to be determined | Data to be determined | Data to be determined |

Reference data for Desloratadine from a study on human mast cells stimulated with phorbol 12-myristate 13-acetate.

Table 2: IC50 Values for Inhibition of Pro-Inflammatory Mediators (Hypothetical Data)

| Compound | IC50 for TNF-α (µM) | IC50 for IL-6 (µM) | IC50 for iNOS (µM) | IC50 for COX-2 (µM) |

| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Dexamethasone | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

In Vivo Quantitative Data

The results from the carrageenan-induced paw edema model can be presented as follows:

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |

| Vehicle Control | - | 0% | 0% |

| This compound | 20 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Indomethacin (Positive Control) | 10 | Data to be determined | Data to be determined |

Conclusion and Future Directions

This guide outlines a comprehensive research framework to investigate the potential anti-inflammatory properties of this compound. The proposed experiments are designed to provide robust quantitative data on its efficacy and to elucidate the underlying molecular mechanisms. Confirmation of this compound's ability to modulate the NF-κB and MAPK signaling pathways and to reduce the production of key pro-inflammatory cytokines would position it as a promising candidate for further development in the treatment of a variety of inflammatory conditions. Future research should focus on a broader range of in vivo models of chronic inflammation and detailed pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and to assess its therapeutic window.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpras.com [ijpras.com]

- 3. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacodynamics of Decloxizine: A Technical Guide

Disclaimer: This document aims to provide a comprehensive overview of the pharmacodynamics of Decloxizine based on available scientific information. However, it is important to note that this compound is a compound with limited publicly available research data. Specific quantitative metrics, such as receptor binding affinities (K_i_) and potency (IC_50_/EC_50_), are not well-documented in peer-reviewed literature. Consequently, the detailed data tables and specific experimental protocols requested cannot be fully provided. This guide synthesizes established principles of antihistamine pharmacology to infer the likely pharmacodynamic profile of this compound.

Introduction

This compound is a pharmaceutical agent belonging to the piperazine derivative class of antihistamines.[1] It is identified as a histamine H1 receptor antagonist.[2][3] Structurally, it is an analogue of hydroxyzine and is sometimes known by its developmental code, UCB 1402.[4][5] Its primary therapeutic applications have been investigated in the context of allergic reactions and as a bronchodilator for respiratory conditions. This guide will explore the core pharmacodynamic principles of this compound, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize such compounds.

Core Pharmacodynamics and Mechanism of Action

The principal mechanism of action for this compound is competitive antagonism of the histamine H1 receptor.

-

H1 Receptor Antagonism: Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to H1 receptors on various cell types, including those in smooth muscle, vascular endothelium, and the central nervous system. This compound, by binding to these receptors without activating them, prevents histamine from eliciting downstream cellular responses. This blockade is the basis of its antihistaminic effects, which include the reduction of allergy symptoms like itching and swelling.

-

Piperazine Class Effects: As a piperazine derivative, this compound is part of a chemical class known for its H1 antagonistic properties. Depending on their ability to cross the blood-brain barrier, compounds in this class can also exhibit central nervous system effects, such as sedation.

Histamine H1 Receptor Signaling Pathway

This compound functions by inhibiting the canonical signaling cascade initiated by histamine binding to the H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the G_q/11_ protein alpha subunit. Activation of this pathway leads to the production of second messengers, inositol trisphosphate (IP_3_) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. This cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. This compound blocks the initial step of this pathway.

Quantitative Data Presentation

A thorough review of publicly accessible scientific databases and literature reveals a significant lack of specific quantitative pharmacodynamic data for this compound. Key metrics essential for a detailed pharmacodynamic profile, such as:

-

Binding Affinity (K_i_): The equilibrium dissociation constant, indicating the affinity of this compound for the H1 receptor.

-

Potency (IC_50_/EC_50_): The concentration of this compound required to produce 50% of its maximal effect or inhibition.

-

Efficacy (E_max_): The maximum response achievable from the drug.

are not available. One source notes that this compound's affinity (IC_50_) is approximately 10-fold lower than that of its analogue, hydroxyzine, but does not provide specific numerical data or a primary reference for this claim. Due to this absence of data, a comparative data table cannot be constructed.

Experimental Protocols

Detailed experimental protocols for studies conducted specifically on this compound are not published. However, the methodologies for evaluating the pharmacodynamics of H1 antihistamines are well-established. Early preclinical research on this compound (UCB 1402) investigated its effect on histamine-induced bronchoconstriction in guinea pigs. The following section describes a generalized protocol for such an assay.

General Methodology: Histamine-Induced Bronchoconstriction Assay

This in vivo assay is a classic method for evaluating the efficacy of H1 antihistamines in preventing airway smooth muscle contraction.

Objective: To determine the ability of a test compound (e.g., this compound) to protect against bronchospasm induced by histamine aerosol.

Materials:

-

Test animals: Male Dunkin-Hartley guinea pigs (300-400g).

-

Test compound: this compound.

-

Vehicle control: Saline or other appropriate solvent.

-

Positive control: A well-characterized antihistamine (e.g., Mepyramine).

-

Histamine aerosol generation equipment (e.g., nebulizer) and exposure chamber.

-

Plethysmograph or other respiratory monitoring equipment.

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of 7 days.

-

Grouping: Animals are randomly assigned to groups (e.g., Vehicle Control, Test Compound, Positive Control).

-

Compound Administration: The test compound, positive control, or vehicle is administered to the animals via a specified route (e.g., intraperitoneal, oral) at a predetermined time before histamine challenge.

-

Baseline Measurement: The animal is placed in the exposure chamber or plethysmograph, and baseline respiratory parameters (e.g., respiratory rate, tidal volume) are recorded.

-

Histamine Challenge: The animal is exposed to a continuous aerosol of histamine solution (e.g., 0.1% w/v histamine acid phosphate).

-

Endpoint Measurement: The primary endpoint is the time to onset of severe dyspnea or collapse (pre-convulsive time). This indicates significant bronchoconstriction.

-

Data Analysis: The pre-convulsive times for each group are recorded. The percentage of protection offered by the test compound is calculated relative to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine significance.

Conclusion

This compound is pharmacodynamically characterized as a histamine H1 receptor antagonist. Its mechanism of action involves the blockade of histamine-mediated signaling pathways, which underlies its utility in treating allergic conditions and its investigated potential as a bronchodilator. While a complete, quantitative pharmacodynamic profile is hindered by the lack of publicly available data, its function can be understood through the established pharmacology of its drug class. Further research and publication of preclinical and clinical data would be necessary to construct the in-depth technical profile required for advanced drug development and research applications.

References

- 1. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound hydrochloride (EVT-266263) | 1263283-80-2 [evitachem.com]

- 4. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. This compound | C21H28N2O2 | CID 71135 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Decloxizine in Histamine-Mediated Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decloxizine is a first-generation antihistamine belonging to the piperazine class of compounds.[1] Its primary pharmacological effect is the competitive antagonism of the histamine H1 receptor.[2] This action inhibits the downstream signaling cascade initiated by histamine, thereby mitigating the physiological responses associated with allergic reactions. This technical guide provides an in-depth overview of the histamine H1 receptor signaling pathway, the established role of H1 antagonists, and the specific, albeit limited, understanding of this compound's interaction with this pathway. Due to a scarcity of publicly available quantitative data for this compound, this paper also presents a putative pharmacological profile based on analogous first-generation antihistamines and details the experimental protocols required to definitively characterize its activity.

Introduction to Histamine and the H1 Receptor

Histamine is a biogenic amine that plays a crucial role in local immune responses, as well as regulating physiological functions in the gut and acting as a neurotransmitter.[2] It exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The histamine H1 receptor is ubiquitously expressed throughout the body, notably on smooth muscle cells, vascular endothelial cells, and in the central nervous system.[3] Activation of the H1 receptor is a key event in the pathophysiology of allergic rhinitis, urticaria, and other allergic conditions.[4]

First-generation H1-antihistamines, such as this compound, were among the first effective treatments for allergic symptoms. A defining characteristic of this class is their ability to cross the blood-brain barrier, leading to sedative effects. Many first-generation antihistamines also exhibit anticholinergic properties due to a lack of receptor selectivity.

The Histamine H1 Receptor Signaling Pathway